2'-Methylthio-N-cyclopentyl-2'-methyladenosine, commonly referred to as 2'-Meccpa, is a synthetic compound that belongs to the class of adenosine receptor agonists. It is particularly noted for its selective action on the A1 adenosine receptor, which plays a significant role in various physiological processes including cardiovascular function and neurotransmission. The compound has garnered interest in both pharmacological research and medicinal chemistry due to its potential therapeutic applications.
The synthesis of 2'-Meccpa typically begins with 2,6-dichloropurine as a precursor. This compound can be synthesized through various multi-step reaction processes involving different reagents and conditions, which will be detailed in the synthesis analysis section.
2'-Meccpa is classified under the category of nucleoside analogs, specifically as an adenosine derivative. Its primary classification is as an A1 adenosine receptor agonist, distinguishing it from other adenosine receptor ligands due to its high selectivity and potency.
The synthesis of 2'-Meccpa involves several key steps:
This multi-step synthesis requires careful control of reaction conditions such as temperature and time to ensure optimal yields of the desired product. Each step may involve purification processes like chromatography to isolate intermediates before proceeding to the next stage.
The molecular structure of 2'-Meccpa can be represented using the following structural formulas:
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)NC4CCCC4)CO)O
COC1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)NC4CCCC4)CO)O
These representations highlight the stereochemistry and functional groups present in the molecule, which contribute to its biological activity.
The molecular formula for 2'-Meccpa is C14H18ClN5O4S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The compound's molecular weight is approximately 357.84 g/mol.
2'-Meccpa participates in various chemical reactions:
The specific products formed from these reactions depend heavily on the choice of reagents and reaction conditions. For example, oxidation reactions may yield a variety of products based on steric and electronic factors influencing the reactivity of different functional groups within the molecule.
2'-Meccpa primarily exerts its pharmacological effects through selective binding to A1 adenosine receptors. Upon binding:
The modulation of cAMP levels is crucial since cAMP serves as a second messenger involved in numerous signaling pathways related to cellular responses .
Relevant data regarding melting point, boiling point, and specific heat capacity are not extensively documented but are essential for practical applications in laboratory settings.
2'-Meccpa has several important applications in scientific research:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8